3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid
Description
3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid is a bicyclic organic compound featuring a propanoic acid moiety linked to a dihydroisochromene ring system. This article focuses on comparing its structural and functional attributes with similar compounds, drawing insights from diverse research domains.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isochromen-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)4-2-9-1-3-10-5-6-15-8-11(10)7-9/h1,3,7H,2,4-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQIDWXWMZZRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a substituted benzaldehyde with a suitable diene in the presence of a Lewis acid catalyst to form the isochromene ring. Subsequent functionalization of the isochromene ring can be achieved through various organic reactions, such as Friedel-Crafts acylation, to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Key Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Source: These compounds are produced by the marine actinomycete Streptomyces coelicolor LY001 and exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Structural Differences :
- Target Compound: Contains a dihydroisochromene ring fused to the propanoic acid.
- Chlorinated Analogs : Feature a chlorinated phenyl group instead of the bicyclic system.
Functional Implications :
- The chlorine atoms and hydroxyl group in the phenyl derivatives enhance antimicrobial potency by improving membrane permeability and target binding .
- The dihydroisochromene moiety in the target compound may confer distinct pharmacokinetic properties (e.g., lipophilicity, metabolic stability) due to its fused oxygen-containing ring.
Table 1: Antimicrobial Activity of Chlorinated Phenylpropanoic Acids
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 8.2 | 6.5 |
| 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | 12.4 | 10.1 |
Sulfur-Containing Propanoic Acid Esters
Key Compounds :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Source: Identified as major aroma contributors in pineapple varieties (Tainong No. 4 and No. 6), with concentrations up to 622.49 µg·kg⁻¹ .
Structural Differences :
- Target Compound : Lacks sulfur atoms and ester functional groups.
- Sulfur Analogs : Include methylthio (-SCH₃) and ester (-COOR) groups, critical for volatile aroma production.
Functional Implications :
- The sulfur moiety in these esters is essential for fruity, sulfury odor notes in pineapples .
Table 2: Concentration of Sulfur-Containing Esters in Pineapple Varieties
| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) |
|---|---|---|
| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 |
| 3-(Methylthio)propanoic acid ethyl ester | 67.75 | 142.25 |
Dihydroxyphenylpropanoic Acid Metabolites
Key Compounds :
- 3-(3',4'-Dihydroxyphenyl)propanoic acid
- 3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid
Source: Generated via gut microbiota metabolism of flavonols in red-skinned onions, demonstrating anti-inflammatory, anti-diabetic, and neuroprotective activities .
Structural Differences :
- Target Compound : Replaces the dihydroxyphenyl group with a dihydroisochromene system.
- Dihydroxyphenyl Analogs : Feature hydroxyl/methoxy substitutions on the aromatic ring.
Functional Implications :
- The catechol (3',4'-dihydroxy) group in phenylpropanoic acids enhances antioxidant capacity and metal chelation, critical for bioactivity .
Table 3: Bioactivities of Dihydroxyphenylpropanoic Acid Derivatives
Biological Activity
3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure includes an isochromenyl moiety attached to a propanoic acid chain. This unique structure is believed to contribute to its biological effects.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which may help in preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
| Trolox | 30 |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW 264.7 cells demonstrated that treatment with this compound reduced TNF-alpha levels by approximately 40% at a concentration of 50 µM.
3. Neuroprotective Effects
Preliminary data suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may enhance neuronal survival under oxidative stress conditions.
Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the activation of the Nrf2 pathway which regulates antioxidant response elements.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) parameters are necessary to predict its behavior in biological systems.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
